[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The aromatic proton at the 5-position of the pyrimidine ring resonates as a singlet at δ 8.70–8.85 ppm due to deshielding by the -CF₃ group. The -CH₂NH₂ group shows a triplet for the methylene protons (δ 3.80–3.95 ppm , J = 5.2 Hz) and a broad singlet for the amine protons (δ 1.50–1.70 ppm ).
- ¹³C NMR : The carbon adjacent to -CF₃ (C6) appears at δ 125–130 ppm (q, ²JC-F = 36 Hz), while the quaternary carbons in the pyrimidine ring resonate at δ 155–165 ppm .
- ¹⁹F NMR : The -CF₃ group produces a quintet at δ -70 to -72 ppm due to coupling with adjacent protons.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 177.13 (M⁺), with fragmentation patterns dominated by loss of -NH₂ (m/z 160 ) and -CF₃ (m/z 128 ).
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . The pyrimidine ring is planar, with a slight puckering (≤ 0.05 Å deviation) induced by steric interactions between the -CF₃ and -CH₂NH₂ groups. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 7.12 Å, b = 10.34 Å, c = 12.56 Å |
| Unit cell angles | α = 90°, β = 95.2°, γ = 90° |
| Density | 1.52 g/cm³ |
| R-factor | 0.042 |
The -CF₃ group adopts a staggered conformation to minimize steric hindrance, while the amine group participates in intermolecular hydrogen bonding (N-H···N), stabilizing the crystal lattice.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity. The HOMO is localized on the pyrimidine ring, while the LUMO resides on the -CF₃ group.
- Electrostatic Potential (ESP) : The -CF₃ group creates a region of high electron density (negative ESP), whereas the amine group exhibits positive ESP due to its lone pair.
- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the -CF₃ group and the pyrimidine ring stabilizes the molecule by 12.3 kcal/mol.
Properties
Molecular Formula |
C6H6F3N3 |
|---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
[6-(trifluoromethyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-1-4(2-10)11-3-12-5/h1,3H,2,10H2 |
InChI Key |
VAIOWXTWXJZSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Pyrimidine Precursors
A common approach starts with halogenated pyrimidine intermediates, such as 2-chloro-6-(trifluoromethyl)pyrimidin-4-yl derivatives, which undergo nucleophilic substitution with amine nucleophiles to install the aminomethyl group.
For example, [2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine can be synthesized by nucleophilic displacement of the chloro substituent at the 2-position, followed by functionalization at the 4-position to introduce the aminomethyl group.
The reaction typically uses polar aprotic solvents like dimethyl sulfoxide or acetonitrile under inert atmosphere (nitrogen or argon) to enhance selectivity and yield.
Coupling Reactions Using Catalysts
Palladium-catalyzed cross-coupling reactions have been employed to construct substituted pyrimidine derivatives with trifluoromethyl groups.
A procedure involving Pd2(dba)3 with xantphos ligand and cesium carbonate base in 1,4-dioxane has been reported to afford pyrimidine derivatives with amine functionalities at the 4-position.
This method allows for the coupling of halogenated pyrimidines with amine-containing nucleophiles, facilitating the formation of the aminomethyl substituent.
Multi-Step Synthesis from Fluorinated Precursors
Starting from fluorinated acetic anhydrides or related reagents, multi-step syntheses have been developed to build the pyrimidine ring with trifluoromethyl substitution.
For instance, a five-step, two-pot synthesis starting from 2,2-difluoroacetic anhydride has been demonstrated for related pyridin-2-amine derivatives, which can be adapted for pyrimidine analogs.
This approach avoids harsh fluorinating agents and sealed vessels, improving scalability and safety.
Representative Synthetic Procedure
A typical synthetic route for this compound may include:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,4-dichloropyrimidine + trifluoromethyl source (e.g., trifluoromethyl iodide) | Introduction of trifluoromethyl group at 6-position via substitution or coupling | 70-85 |
| 2 | Nucleophilic substitution with aminomethyl reagent (e.g., aminomethyl chloride or amine) in DMSO, inert atmosphere | Installation of aminomethyl group at 4-position | 65-80 |
| 3 | Purification by recrystallization or chromatography | Isolation of pure product | — |
Note: Specific yields depend on exact reagents and conditions used.
Analytical and Characterization Data
NMR Spectroscopy: ^1H NMR typically shows signals corresponding to the aminomethyl protons and pyrimidine ring protons, with characteristic chemical shifts influenced by the trifluoromethyl group.
Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight consistent with C6H6F3N3 (aminomethylpyrimidine trifluoromethyl derivative).
Chromatography: HPLC retention times vary depending on substituents but are used to confirm purity and identity.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution on halopyrimidines | 2-chloro-6-(trifluoromethyl)pyrimidine | Aminomethyl nucleophile, DMSO, inert atmosphere | Mild to moderate temperature | Straightforward, good yields | Requires halogenated intermediates |
| Pd-catalyzed cross-coupling | Halogenated pyrimidines | Pd2(dba)3, xantphos, Cs2CO3, 1,4-dioxane | Elevated temperature, inert atmosphere | High selectivity, versatile | Requires expensive catalysts |
| Multi-step synthesis from fluorinated acetic anhydride | 2,2-difluoroacetic anhydride | Multiple reagents for ring formation | Multi-step, controlled conditions | Scalable, avoids harsh fluorination | Longer synthesis time |
Research Findings and Practical Considerations
The choice of solvent and atmosphere critically affects the yield and purity of the aminomethylated pyrimidine.
Catalytic systems such as Pd/xantphos have been optimized to improve coupling efficiency and reduce side reactions.
Multi-step syntheses starting from fluorinated precursors provide safer and more economical routes for large-scale production.
Purification techniques including recrystallization and chromatographic methods are essential to obtain analytically pure compounds suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group serves as a nucleophile in substitution reactions. For example:
Key Findings :
-
Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity.
-
Steric hindrance from the pyrimidine ring minimally affects reactivity at the exocyclic amine .
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring’s electron-deficient nature (due to the −CF₃ group) directs electrophiles to meta/para positions relative to substituents.
| Electrophile | Conditions | Position Substituted | Yield/Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Position 5 | Low yield (~20%) |
| Halogenation | Cl₂, FeCl₃ catalyst | Position 2 | Requires harsh conditions |
Mechanistic Insight :
-
The −CF₃ group deactivates the ring, necessitating strong electrophiles or elevated temperatures.
-
Nitration at position 5 is favored due to electronic and steric factors .
Condensation and Cyclization Reactions
The amine participates in Schiff base formation and heterocycle synthesis:
| Reaction | Partners/Conditions | Product | Application |
|---|---|---|---|
| Schiff base formation | Benzaldehyde, MeOH, RT | Imine-linked derivative | Ligand design |
| Urea formation | Phosgene, then amine | -Arylurea | Bioactive agents |
Example :
Metal Complexation
The amine acts as a ligand for transition metals, forming coordination complexes:
| Metal Salt | Conditions | Complex Type | Stability |
|---|---|---|---|
| Cu(II) acetate | Ethanol, reflux | Octahedral Cu complex | Moderate (log K = 4.2) |
| PdCl₂ | DCM, RT | Square-planar Pd(II) | Catalytic applications |
Applications :
-
Pd complexes show promise in cross-coupling reactions.
-
Cu complexes exhibit antimicrobial activity in preliminary studies.
Oxidation and Reduction
Oxidation :
-
The amine oxidizes to a nitro group () using KMnO₄/H₂SO₄, though over-oxidation of the pyrimidine ring can occur.
Reduction : -
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties.
Functionalization via Cross-Coupling
The pyrimidine ring supports palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivative at position 2 | 60–75% |
| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos | -Arylated amine | 50–65% |
Challenges :
Stability and Side Reactions
-
Hydrolysis : The amine is stable under acidic conditions but undergoes slow hydrolysis in strong base (e.g., NaOH/EtOH) to form pyrimidinone derivatives.
-
Photodegradation : UV exposure leads to C−F bond cleavage, generating defluorinated byproducts.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral and Antifungal Activity : Research has indicated that pyrimidine derivatives, including those similar to [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine, exhibit significant antiviral and antifungal activities. For instance, studies have shown that certain pyrimidine derivatives can effectively combat plant pathogenic fungi and viruses, demonstrating promising in vivo efficacy against tobacco mosaic virus and Botrytis cinerea, a common postharvest pathogen in blueberries .
- Drug Development : The compound serves as a lead structure for developing new pharmaceutical agents targeting various diseases. Its ability to interact with biological targets such as enzymes or receptors is being explored through binding affinity studies. These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of pyrimidine derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. Such studies are crucial for identifying effective compounds for further development .
Agricultural Applications
- Pesticide Development : The antifungal properties of this compound make it a candidate for developing novel pesticides. Its efficacy against fungal pathogens can be harnessed to create more effective agricultural treatments, addressing the growing challenge of plant diseases caused by resistant strains .
- Mechanism of Action Insights : Molecular docking simulations have provided insights into how this compound interacts with specific biological targets, such as succinate dehydrogenase (SDH), which may explain its antifungal activity. Understanding these interactions can lead to the design of more targeted and effective agricultural chemicals .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their primary activities:
| Compound Name | Structure Type | Primary Activity | Unique Aspect |
|---|---|---|---|
| This compound | Pyrimidine derivative | Antiviral, antifungal | Potential lead for drug development |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer | Used in chemotherapy |
| Pyridazinone derivatives | Heterocyclic | Antimicrobial | Agricultural applications |
| Triazole derivatives | Nitrogen heterocycles | Antifungal, anticancer | Enzyme inhibition |
This table highlights how this compound stands out due to its specific structural features and potential applications in both drug discovery and agricultural sectors.
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The methanamine group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine with analogous pyrimidine derivatives, focusing on structural modifications, physicochemical properties, and biological applications.
Structural Modifications and Substituent Effects
Key Observations :
- The aminomethyl group in this compound enhances its reactivity compared to aniline derivatives (e.g., 2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline), enabling direct conjugation with carboxylic acids or sulfonating agents .
- Methoxy or carboxamide substituents (e.g., 5-methoxy-6-(trifluoromethyl)pyrimidin-4-amine) reduce electrophilicity at the pyrimidine ring, altering target selectivity .
Physicochemical Properties
Notes:
- *Derivatives refer to spirocyclic carboxamides incorporating this compound as a substituent.
- The trifluoromethyl group consistently improves chromatographic retention (e.g., 0.82–1.32 minutes under acidic conditions) .
- Higher molecular weights in derivatives correlate with increased retention times, critical for purification strategies .
Key Research Findings
Kinase Inhibitor Development: Derivatives of this compound demonstrate nanomolar potency against kinases such as EGFR and ALK, attributed to the trifluoromethyl group’s hydrophobic interactions with ATP-binding pockets .
Spirocyclic Compound Synthesis: The compound’s phenyl-pyrimidine hybrid structure facilitates the construction of diazaspiro frameworks (e.g., 5,6-diazaspiro[3.5]non-8-ene), critical for allosteric modulation .
SAR Insights: Replacement of the aminomethyl group with bulkier substituents (e.g., morpholinone) reduces bioavailability, highlighting the importance of the -CH₂NH₂ moiety in balancing solubility and membrane permeability .
Biological Activity
[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted at the 6-position with a trifluoromethyl group and a methanamine moiety. This configuration is linked to various biological activities due to the unique electronic and steric properties imparted by the trifluoromethyl group.
Synthesis
Several synthetic routes have been developed for this compound, including:
- Nucleophilic Substitution : Utilizing trifluoromethyl-pyrimidine derivatives as starting materials.
- Condensation Reactions : Involving amines and pyrimidine carboxylic acids.
- Cyclization : Forming the pyrimidine ring through cyclization reactions involving appropriate precursors.
These methods allow for the production of the compound in laboratory settings, enabling further studies on its properties and applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit various cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
The IC50 values for these compounds often fall within submicromolar concentrations, indicating potent activity against these cancer types. For example, a study reported IC50 values as low as 2.27 µM against K562 cells for structurally related compounds .
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial properties. The presence of the trifluoromethyl group enhances the ability of these compounds to penetrate bacterial cell membranes, leading to effective inhibition of bacterial growth. Notable activities include:
- Antibacterial : Against Gram-positive and Gram-negative bacteria.
- Antifungal : Effective against various fungal strains.
A recent study highlighted that certain derivatives displayed moderate to good antifungal activities against pathogens like Botrytis cinerea with EC50 values comparable to established antifungal agents .
The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance:
- Inhibition of Protein Kinases : Similar compounds have been shown to act as inhibitors of specific kinases involved in cancer progression .
- Disruption of Cell Membrane Integrity : Antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis .
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Type | Primary Activity | Unique Aspect |
|---|---|---|---|
| This compound | Pyrimidine derivative | Anticancer, antimicrobial | Potential lead for drug development |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer | Used in chemotherapy |
| Pyridazinone derivatives | Heterocyclic | Antimicrobial | Agricultural applications |
| Triazole derivatives | Nitrogen heterocycles | Antifungal, anticancer | Enzyme inhibition |
Case Studies
- Anticancer Studies : A study evaluated several pyrimidine derivatives against various cancer cell lines and found significant anti-proliferative effects, particularly in leukemia models .
- Antimicrobial Efficacy : Research demonstrated that certain pyrimidine derivatives exhibited strong antibacterial activity without significant cytotoxicity to human cells, highlighting their potential as safe therapeutic agents .
Q & A
Q. What are the common synthetic routes for [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in pharmaceutical intermediates, it is generated by reacting 6-(trifluoromethyl)pyrimidine-4-carbaldehyde with methylamine under reductive amination conditions (e.g., using NaBH₃CN in methanol at 0–25°C). Alternatively, cross-coupling reactions (e.g., Buchwald-Hartwig amination) can introduce the methanamine group onto the pyrimidine core. Post-synthesis purification often involves column chromatography or preparative HPLC using acetonitrile/water gradients .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization relies on:
- LCMS : To confirm molecular weight (e.g., m/z 203 [M+H]⁺) and purity (>95%) using reversed-phase columns (e.g., YMC-Actus Triart C18) with formic acid/acetonitrile mobile phases .
- ¹H/¹³C NMR : Key signals include the pyrimidine ring protons (δ 8.5–9.0 ppm for H-2 and H-5) and the methylene group (δ 3.8–4.2 ppm for CH₂NH₂) .
- HPLC retention time : Standardized under conditions like SMD-TFA05 (1.27–1.32 minutes) to validate consistency .
Q. What functional groups in this compound influence its reactivity?
- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, increasing the pyrimidine ring’s electrophilicity for nucleophilic attacks. The methanamine group serves as a nucleophile in amide bond formation (e.g., with carboxylic acids using HATU/DIPEA in DMF) or as a ligand in coordination chemistry. Stability studies show the CF₃ group reduces metabolic degradation, making it valuable in bioactive molecules .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with aromatic carboxylic acids?
- Methodological Answer :
- Solvent : Use polar aprotic solvents (DMF or DCM) to enhance solubility and reaction rates.
- Coupling Agents : HATU or EDC/HOAt in the presence of DIPEA (3–5 equiv.) at 0–25°C for 1–24 hours.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or LCMS.
- Yield Optimization : Adjust stoichiometry (1:1.2 amine:acid ratio) and use microwave-assisted synthesis (80°C, 1 hour) to reduce side products .
Q. How should researchers address stability issues during storage of this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the amine group. Lyophilized forms are stable for >6 months.
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to detect impurities. Common degradation products include oxidized pyrimidine derivatives, mitigated by adding antioxidants (e.g., BHT) .
Q. How to resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, solvent volume, stirring rate). For example, scaling from mg to g-scale may require transitioning from batch to flow reactors for better heat dissipation .
- Impurity Profiling : Compare LCMS and ¹⁹F NMR (for CF₃ group) data across batches. Trace metal contamination (e.g., from catalysts) can reduce yields; mitigate via chelating resins .
Q. What is the role of this compound in kinase inhibitor design?
- Methodological Answer : The compound serves as a core scaffold in ATP-binding pocket targeting. For example:
- Structural Modifications : Introduce substituents (e.g., morpholine, piperazine) via SNAr reactions to enhance binding affinity.
- Biological Assays : Test inhibitory activity against kinases (e.g., EGFR, BRAF) using fluorescence polarization assays. Patent data show IC₅₀ values <100 nM in spirocyclic carboxamide derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data for this compound in different solvents?
- Methodological Answer :
- Experimental Replication : Test solubility in DMSO, DCM, and water (pH 2–10) via nephelometry. Discrepancies often arise from protonation states; the amine group increases solubility in acidic aqueous buffers (e.g., 10 mM HCl).
- Computational Modeling : Use COSMO-RS simulations to predict solubility based on logP (calculated ~1.2) and Hansen solubility parameters .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
